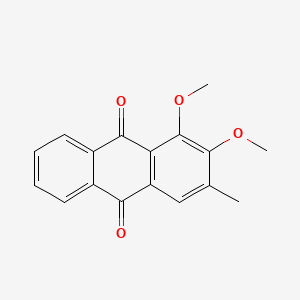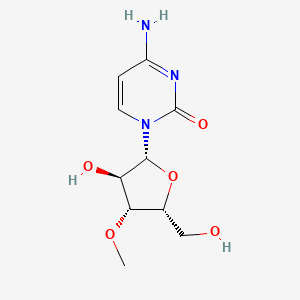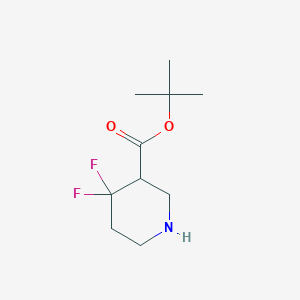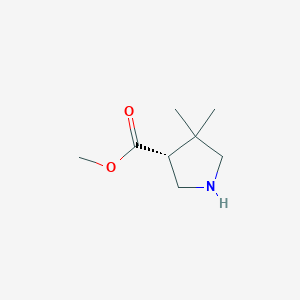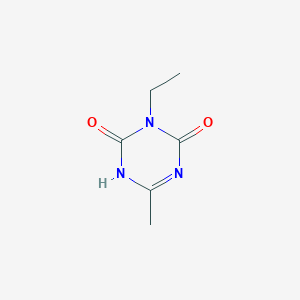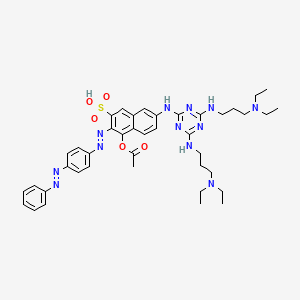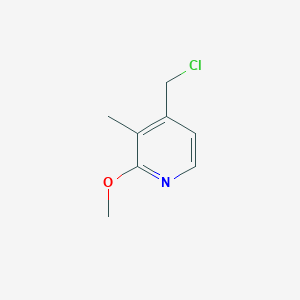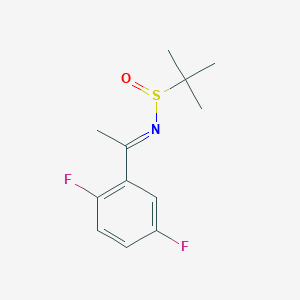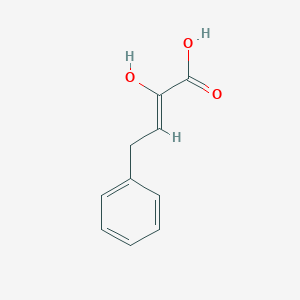
(R)-2-hydroxy-4-phenyl-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-hydroxy-4-phenyl-butenoic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a hydroxyl group (-OH) and a phenyl group attached to a butenoic acid backbone. This compound is chiral, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. The ® configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-hydroxy-4-phenyl-butenoic acid can be achieved through several methods. One common approach involves the aldol condensation of benzaldehyde with pyruvic acid, followed by a reduction step to introduce the hydroxyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the condensation reaction, and a reducing agent like sodium borohydride for the reduction step.
Industrial Production Methods
In an industrial setting, the production of ®-2-hydroxy-4-phenyl-butenoic acid may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods using specific enzymes can convert precursors to the desired ®-enantiomer with high efficiency. These methods are advantageous due to their mild reaction conditions and environmentally friendly nature.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-hydroxy-4-phenyl-butenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-phenyl-2-butenoic acid.
Reduction: The double bond in the butenoic acid backbone can be reduced to form ®-2-hydroxy-4-phenyl-butanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products
Oxidation: 4-phenyl-2-butenoic acid
Reduction: ®-2-hydroxy-4-phenyl-butanoic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
®-2-hydroxy-4-phenyl-butenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the production of pharmaceuticals and fine chemicals due to its chiral nature.
Mécanisme D'action
The mechanism of action of ®-2-hydroxy-4-phenyl-butenoic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of an enzyme, preventing the enzyme from catalyzing its substrate. The presence of the hydroxyl and phenyl groups allows for specific interactions with the enzyme’s active site, leading to inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-hydroxy-4-phenyl-butenoic acid: The enantiomer of the ®-form, with different spatial arrangement.
4-phenyl-2-butenoic acid: Lacks the hydroxyl group, resulting in different chemical properties.
®-2-hydroxy-4-phenyl-butanoic acid: The reduced form of ®-2-hydroxy-4-phenyl-butenoic acid.
Uniqueness
®-2-hydroxy-4-phenyl-butenoic acid is unique due to its specific ® configuration, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis.
Propriétés
Formule moléculaire |
C10H10O3 |
|---|---|
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
(Z)-2-hydroxy-4-phenylbut-2-enoic acid |
InChI |
InChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,7,11H,6H2,(H,12,13)/b9-7- |
Clé InChI |
YMLXHBGASXFDIQ-CLFYSBASSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C/C=C(/C(=O)O)\O |
SMILES canonique |
C1=CC=C(C=C1)CC=C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13131197.png)
